(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
CAS No.: 1249584-08-4
Cat. No.: VC2939635
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249584-08-4 |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) |
| Standard InChI Key | QOHFBEHMAAMNHA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CO)CC(=O)O |
| Canonical SMILES | C1CN(CC1CO)CC(=O)O |
Introduction
Chemical Structure and Identification
Basic Information
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is a pyrrolidine derivative characterized by a hydroxymethyl group at the 3-position of the pyrrolidine ring and an acetic acid group attached to the nitrogen atom. This unique structural arrangement contributes to its specific chemical properties and potential biological activities. The compound is formally identified through several key parameters listed in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1249584-08-4 |
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid |
| Synonyms | (3-HydroxyMethyl-pyrrolidin-1-yl)-acetic acid; 1-Pyrrolidineacetic acid, 3-(hydroxymethyl)- |
The compound features a tertiary amine within the pyrrolidine ring structure that connects to the acetic acid moiety, while the hydroxymethyl group provides an additional functional site for potential hydrogen bonding or chemical modifications .
Physical and Chemical Properties
The physical and chemical properties of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid play a crucial role in determining its behavior in various chemical reactions and potential applications. Table 2 summarizes the key physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 287.2±20.0 °C | Predicted |
| Density | 1.219±0.06 g/cm³ | Predicted |
| pKa | 2.47±0.10 | Predicted |
| Appearance | No data available | - |
| Solubility | No data available | - |
The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities from both the hydroxymethyl and carboxylic acid groups. The predicted pKa value of 2.47 indicates that the compound's carboxylic acid group has similar acidity to other substituted acetic acids .
Structural Analysis and Chemical Reactivity
Functional Group Analysis
-
Pyrrolidine Ring: The saturated five-membered nitrogen-containing heterocycle serves as the core structure, providing basic properties through its tertiary amine.
-
Hydroxymethyl Group: Attached at the 3-position of the pyrrolidine ring, this primary alcohol functionality enhances hydrophilicity and provides a site for hydrogen bonding interactions.
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Acetic Acid Moiety: Connected to the nitrogen atom of the pyrrolidine ring, this carboxylic acid group contributes to the compound's acidity and provides potential for esterification and amide formation.
The presence of these functional groups suggests that (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid can participate in various chemical reactions, including acid-base reactions, esterification, amide formation, oxidation of the alcohol group, and nucleophilic substitutions .
Structural Comparison with Related Compounds
Understanding the structural relationships between (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid and similar compounds helps place it in context within organic chemistry. A notable structural analog is (3-Hydroxypyrrolidin-1-yl)acetic acid (CAS: 258530-57-3), which lacks the methyl group on the hydroxyl-bearing carbon .
Table 3: Comparison with Related Pyrrolidine Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | C7H13NO3 | 159.18 g/mol | Contains hydroxymethyl (-CH2OH) at position 3 |
| (3-Hydroxypyrrolidin-1-yl)acetic acid | C6H11NO3 | 145.16 g/mol | Contains hydroxyl (-OH) directly at position 3 |
The additional methyl group in our target compound likely affects its lipophilicity, hydrogen-bonding patterns, and potentially its biological activity profile compared to the simpler analog .
Applications and Research Significance
Structure-Activity Relationships
The unique combination of a pyrrolidine ring with both hydroxymethyl and acetic acid functional groups creates a molecular scaffold with interesting physicochemical properties. The tertiary amine of the pyrrolidine ring provides basicity, while the carboxylic acid group contributes acidity. This amphoteric character, combined with the hydrogen-bonding capability of the hydroxymethyl group, creates potential for specific molecular recognition events in biological systems.
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